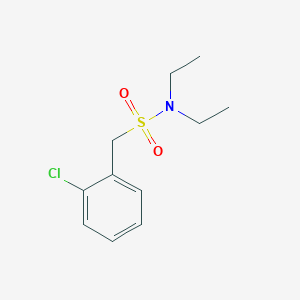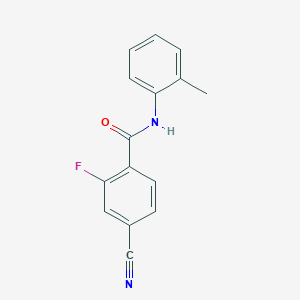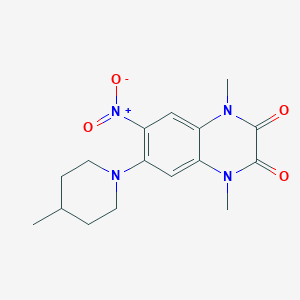
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Descripción general
Descripción
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an anti-cancer and anti-leishmanial drug. It is a small molecule with a molecular weight of 407.98 g/mol and is soluble in organic solvents like ethanol, methanol, and DMSO.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide involves its interaction with cell membranes. It is known to accumulate in the cell membrane, leading to changes in its structure and function. This compound also inhibits the activity of enzymes like PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. In leishmanial parasites, this compound targets the cell membrane, leading to the loss of membrane integrity and eventual death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. This compound also inhibits the growth of leishmanial parasites, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound is also soluble in organic solvents, making it easy to prepare solutions of different concentrations. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in experiments involving aqueous solutions. Additionally, this compound has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has potential future directions in various scientific research applications. It can be used in the development of new anti-cancer and anti-leishmanial drugs. Additionally, this compound can be used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis. Future research can also focus on the development of new synthesis methods for this compound, which can improve its yield and purity.
Conclusion:
In conclusion, this compound is a small molecule with potential applications in various scientific research fields. It has been shown to have anti-cancer and anti-leishmanial properties, and can also be used in the treatment of other diseases. This compound's mechanism of action involves its interaction with cell membranes, leading to changes in their structure and function. This compound has advantages and limitations for lab experiments, and future research can focus on its development and application in new scientific fields.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in various scientific research applications, including anti-cancer and anti-leishmanial studies. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also inhibits the growth of leishmanial parasites by targeting their cell membrane, leading to their death. Additionally, this compound has been used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDBZWMNMYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)



![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B4393945.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)

![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

